molecular formula C14H24ClNO2S B12755921 Aleph-4 hydrochloride CAS No. 849919-77-3

Aleph-4 hydrochloride

Cat. No.: B12755921
CAS No.: 849919-77-3
M. Wt: 305.9 g/mol
InChI Key: RHJMCFWAEVZFKG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Aleph-4 hydrochloride involves several steps, starting with the preparation of the base compound, 2,5-dimethoxy-4-isopropylthiophenethylamine. The synthetic route typically includes the following steps:

    Formation of the base compound: The base compound is synthesized by reacting 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine.

    Thioether formation: The phenethylamine is then reacted with isopropylthiol in the presence of a suitable catalyst to form 2,5-dimethoxy-4-isopropylthiophenethylamine.

    Hydrochloride formation: Finally, the free base is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Chemical Reactions Analysis

Aleph-4 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of the corresponding thiol or thioether. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.

Mechanism of Action

Aleph-4 hydrochloride exerts its effects by interacting with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction is responsible for the compound’s psychoactive effects and its potential use in studying the pharmacology of serotonin receptor agonists .

Comparison with Similar Compounds

Properties

CAS No.

849919-77-3

Molecular Formula

C14H24ClNO2S

Molecular Weight

305.9 g/mol

IUPAC Name

1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C14H23NO2S.ClH/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5;/h7-10H,6,15H2,1-5H3;1H

InChI Key

RHJMCFWAEVZFKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC.Cl

Origin of Product

United States

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